A Technical Guide to the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold: Synthesis, Properties, and the Profile of 2-Amino Derivatives
A Technical Guide to the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold: Synthesis, Properties, and the Profile of 2-Amino Derivatives
An In-depth Technical Guide
Introduction
Within the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—cores that are capable of binding to a multitude of biological targets. The 5,6,7,8-tetrahydro-1,6-naphthyridine ring system is a prominent member of this class. Its unique architecture, combining a planar, electron-deficient pyridine ring with a conformationally flexible saturated piperidine ring, provides a three-dimensional vector for substituent placement that is highly attractive for drug design. This scaffold is the foundation for potent modulators of challenging biological targets, including the Retinoid-related Orphan Receptor γt (RORγt) for autoimmune diseases and allosteric sites on HIV-1 integrase.[1][2]
This guide offers a comprehensive technical overview of the 5,6,7,8-tetrahydro-1,6-naphthyridine core. It moves beyond a simple recitation of facts to explore the causality behind synthetic strategies and the logic of its application in drug discovery. We will delve into the established methods for synthesizing the core structure, predict the chemical properties and reactivity of the synthetically accessible but sparsely documented 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine , and provide validated protocols and characterization insights for researchers aiming to leverage this potent scaffold in their development programs.
Part 1: The 5,6,7,8-Tetrahydro-1,6-naphthyridine Core
Structural Features and Physicochemical Properties
The 5,6,7,8-tetrahydro-1,6-naphthyridine structure is a bicyclic heteroaromatic system with the molecular formula C₈H₁₀N₂.[3] The fusion of an aromatic pyridine ring with a saturated piperidine ring imparts a unique combination of rigidity and flexibility. The pyridine nitrogen (N1) is sp²-hybridized and weakly basic, influencing the aromatic system's electronic properties. In contrast, the piperidine nitrogen (N6) is a sp³-hybridized secondary amine, providing a key site for substitution and serving as a hydrogen bond donor or acceptor. This duality is fundamental to its utility as a scaffold.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂ | PubChem CID 13193882[3] |
| Molecular Weight | 134.18 g/mol | PubChem CID 13193882[3] |
| XLogP3 (Predicted) | 0.3 | PubChem CID 13193882[3] |
| Hydrogen Bond Donor Count | 1 | PubChem CID 13193882[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID 13193882[3] |
| Rotatable Bond Count | 0 | PubChem CID 13193882[3] |
Table 1: Core Physicochemical Properties.
Synthesis of the Core Scaffold
The construction of the tetrahydronaphthyridine core is a non-trivial synthetic challenge. The choice of synthetic route is dictated by the desired substitution pattern and scalability requirements. Two field-proven, mechanistically distinct approaches are highlighted below.
This classical approach is particularly effective for building the scaffold from a substituted pyridine precursor. It was notably employed in the development of the RORγt inverse agonist TAK-828F.[1][4] The causality behind this choice lies in its reliability for forming the crucial C-C bond that closes the saturated ring, starting from readily available pyridinylethylamine derivatives.
The general workflow involves the condensation of a pyridinylethylamine with an aldehyde or its equivalent (e.g., ethyl glyoxylate), followed by an acid-catalyzed intramolecular electrophilic substitution onto the pyridine ring. The primary drawback can be the need for relatively harsh conditions and the potential for low enantioselectivity unless a chiral auxiliary or catalyst is employed.[1][4]
For greater flexibility and access to diverse substitution patterns, a modern organometallic approach offers a powerful alternative. The cobalt-catalyzed [2+2+2] cyclization of dialkynylnitriles provides a convergent and efficient route to the core.[5][6] This method is often promoted by microwave irradiation, significantly reducing reaction times.
The strategic advantage of this method is its modularity. By varying the alkyne coupling partners, chemists can introduce a wide range of substituents onto the pyridine ring in a single, atom-economical step. This makes it exceptionally well-suited for the generation of compound libraries for high-throughput screening.[7]
Part 2: Focus on 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine
While extensive literature exists for the core scaffold, the specific 2-amino derivative is less characterized. However, its synthesis is logically achievable, and its properties can be reliably predicted based on established chemical principles and data from closely related analogues.
Proposed Synthetic Access to the 2-Amino Moiety
The introduction of a primary amine at the C2 position of the pyridine ring is a key transformation for enabling further derivatization in drug discovery, particularly for creating amide, sulfonamide, and urea libraries.[7][8] A robust and high-yielding strategy would involve the late-stage functionalization of a pre-formed 2-halo-substituted tetrahydronaphthyridine core via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
This choice is predicated on the broad substrate scope and high functional group tolerance of modern Buchwald-Hartwig protocols, which are industry standards for C-N bond formation.
This protocol is a self-validating system, incorporating in-process controls and standard purification and analytical verification steps.
-
Reactor Setup: To a dry, argon-purged reaction vessel, add 2-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).
-
Reagent Addition: Add benzophenone imine (1.2 eq) as an ammonia surrogate, followed by a non-nucleophilic base such as sodium tert-butoxide (1.4 eq).
-
Solvent and Reaction: Add anhydrous toluene as the solvent. Heat the mixture to 100-110 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours). The causality for using benzophenone imine is that it serves as a stable, solid source of ammonia that avoids the handling of gaseous ammonia and often leads to cleaner reactions.
-
Workup and Hydrolysis: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. The filtrate contains the protected imine intermediate. This intermediate is then hydrolyzed by stirring with 2N aqueous HCl for 1-2 hours.
-
Purification: Basify the aqueous layer with NaOH to pH > 10 and extract the product with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, gradient elution with DCM/MeOH) to yield the pure 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Predicted Chemical Properties and Reactivity
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Basicity: The molecule possesses three nitrogen atoms of differing basicity. The exocyclic primary amine at C2 is the most basic and readily protonated (predicted pKa ~5-6). The secondary amine at N6 is also basic (predicted pKa ~8-9), while the pyridine nitrogen at N1 is significantly less basic (pKa ~2-3). This differential basicity is critical for selective reactions and for the compound's interaction with biological targets.
-
Reactivity: The nucleophilic C2-amine is the primary site of reactivity for derivatization. It will readily undergo:
-
Acylation: Reaction with acid chlorides or activated esters to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Urea Formation: Reaction with isocyanates. This reactivity profile makes it an ideal building block for combinatorial chemistry and library synthesis.[7][8]
-
Predicted Spectroscopic Characterization
Based on spectral data from related N-aryl and N-acyl derivatives, the following characteristic signals can be predicted for the title compound.[1][4]
| Spectrum | Predicted Signals and Key Features |
| ¹H NMR | ~7.2-7.4 ppm (d, 1H): Aromatic proton at C4. ~6.4-6.6 ppm (d, 1H): Aromatic proton at C3. ~4.8-5.2 ppm (br s, 2H): Protons of the NH₂ group. ~4.0-4.2 ppm (s, 2H): Methylene protons at C5. ~3.0-3.2 ppm (t, 2H): Methylene protons at C7. ~2.7-2.9 ppm (t, 2H): Methylene protons at C8. |
| ¹³C NMR | ~158-160 ppm: C2 carbon attached to the amine. ~145-150 ppm: Quaternary aromatic carbon C8a. ~135-138 ppm: Aromatic CH at C4. ~110-115 ppm: Aromatic CH at C3. ~108-112 ppm: Quaternary aromatic carbon C4a. ~45-50 ppm: Aliphatic CH₂ at C5. ~40-45 ppm: Aliphatic CH₂ at C7. ~25-30 ppm: Aliphatic CH₂ at C8. |
| HRMS (ESI+) | Predicted [M+H]⁺: m/z 150.1026 (for C₈H₁₂N₃⁺) |
Table 2: Predicted Spectroscopic Data.
Part 3: Applications in Medicinal Chemistry
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has proven to be a highly successful template in modern drug discovery. Its ability to position functional groups in precise three-dimensional orientations allows it to effectively probe the binding pockets of complex protein targets.
-
RORγt Inverse Agonists: Derivatives of this scaffold have been developed as potent inverse agonists of RORγt, a key transcription factor in the differentiation of Th17 cells. By inhibiting RORγt, these compounds can suppress the production of inflammatory cytokines, offering a promising therapeutic strategy for autoimmune diseases like psoriasis and inflammatory bowel disease.[1][4]
-
HIV-1 Integrase Allosteric Inhibitors (ALLINIs): This scaffold is the core of a class of inhibitors that bind to an allosteric site on HIV-1 integrase, at the interface with its cellular cofactor LEDGF/p75.[2] This binding induces aberrant multimerization of the integrase enzyme, disrupting the viral replication cycle—a novel mechanism of action for antiretroviral therapy.[2]
-
Library Synthesis and Target Exploration: The synthetic tractability of the scaffold has been leveraged to create diverse chemical libraries. Screening of a 101-membered library based on this core revealed lead compounds with antituberculosis activity, demonstrating its potential against a broad range of therapeutic targets.[7]
Part 4: Safety and Handling
While a specific Safety Data Sheet (SDS) for 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine is not widely available, prudent laboratory practice dictates handling it with the care afforded to analogous aromatic amines and aminotetralin structures.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, nitrile gloves, and a laboratory coat.[10]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]
-
Hazards: Assumed to be harmful if swallowed and may cause skin, eye, and respiratory tract irritation.[9][10]
-
First Aid:
-
Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen.[10]
-
Skin Contact: Wash off immediately with plenty of soap and water.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11]
-
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[9][10]
References
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. [Link]
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Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. [Link]
-
Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. ACS Publications. [Link]
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Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate. [Link]
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5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. PubChem. [Link]
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5,6,7,8-Tetrahydro-1,6-naphthyridine. PubChem. [Link]
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5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. [Link]
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Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. PubMed. [Link]
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5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Semantic Scholar. [Link]
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5,6,7,8-tetrahydro-1,6-naphthyridin-4-amine dihydrochloride. PubChemLite. [Link]
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Library Synthesis Using 5,6,7,8-Tetrahydro-1,6-naphthyridines as Scaffolds. ACS Publications. [Link]
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Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles by cobalt-catalyzed [2 + 2 + 2] cyclizations. Semantic Scholar. [Link]
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